![molecular formula C10H6F6O3 B1587328 3,5-Bis(trifluoromethyl)mandelic acid CAS No. 228107-82-2](/img/structure/B1587328.png)
3,5-Bis(trifluoromethyl)mandelic acid
Overview
Description
3,5-Bis(trifluoromethyl)mandelic acid is an organic compound with the formula C9H7F6O2. It is a white solid that is soluble in organic solvents. It is a derivative of mandelic acid, where two of its three carboxyl groups are replaced by trifluoromethyl groups. It is used in the synthesis of many organic compounds and has a wide range of applications in medicinal chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
3,5-Bis(trifluoromethyl)mandelic acid: is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria . These compounds have shown effectiveness against menacing pathogens like MRSA and VRE, which are responsible for a significant number of nosocomial infections worldwide.
Antimicrobial Studies
The compound has been instrumental in antimicrobial studies, particularly in the design and synthesis of molecules that target planktonic Gram-positive bacteria . These studies are crucial in the ongoing battle against antibiotic resistance.
Bioanalysis
3,5-Bis(trifluoromethyl)mandelic acid: is also used in bioanalytical methods, such as chiral gas chromatography and fluorine nuclear magnetic resonance . These techniques are applied to study chiral inversion and can be particularly useful in analyzing rat urine samples for pharmacokinetic studies.
Hydrophobic Interaction Studies
This compound serves as a hydrophobic probe to investigate interactions between hydrophobic guest molecules and polymers forming the micelle core . Such studies are essential for understanding the behavior of molecules in various environments and can lead to the development of new materials.
Medicinal Chemistry
In medicinal chemistry, 3,5-Bis(trifluoromethyl)mandelic acid is a valuable reagent for constructing complex organic compounds with significant medicinal and agricultural implications . It’s particularly useful in synthesizing compounds with heterocyclic substructures.
Synthesis of Active Compounds
The title compound itself is used to synthesize various active compounds, which have applications in medicine and agriculture . This highlights its role as a versatile building block in synthetic chemistry.
Development of Novel Antibiotics
The research into pyrazole derivatives synthesized using 3,5-Bis(trifluoromethyl)mandelic acid contributes to the development of novel antibiotics . These new drugs are crucial for treating infections caused by drug-resistant bacteria.
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)5-1-4(7(17)8(18)19)2-6(3-5)10(14,15)16/h1-3,7,17H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVACZNUZAKRYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373507 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)mandelic acid | |
CAS RN |
228107-82-2 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 228107-82-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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